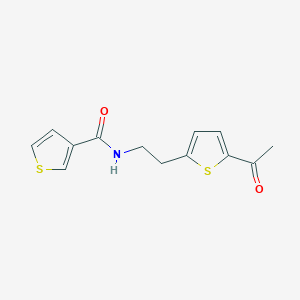

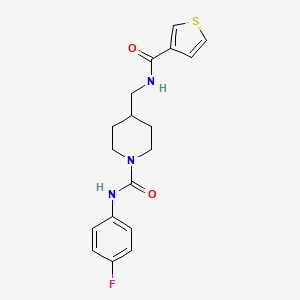

![molecular formula C16H20N4O4S2 B2468644 Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate CAS No. 2097862-45-6](/img/structure/B2468644.png)

Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

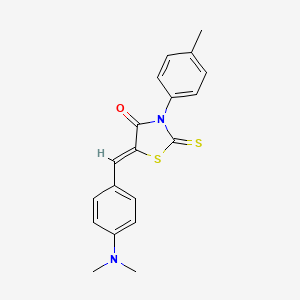

The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing one sulfur atom . It also contains a sulfamoyl group (-SO2NH2), a carboxylate group (-COO-) and a tetrahydroquinazolin group, which is a type of bicyclic compound containing a quinazoline structure .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic structure. The thiophene ring would likely contribute to the compound’s aromaticity, while the sulfamoyl and carboxylate groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl and carboxylate groups could make it polar and potentially soluble in water. The thiophene ring could contribute to its aromaticity and potentially its stability .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Polyfunctionalized Quinolines Synthesis : A study detailed the synthesis of polyfunctionalized quinolines through the reaction of related chemical precursors, showcasing the compound's role in generating novel quinoline derivatives with potential applications in materials science and pharmaceutical chemistry (Tominaga, Luo, & Castle, 1994).

- One-Pot Synthesis of Polyhydroquinoline Derivatives : This compound's derivatives have been synthesized using a catalytic process, emphasizing its utility in creating complex organic molecules with efficiency and potential relevance in drug discovery and development (Khaligh, 2014).

- Formation and Transformation of Esters : Research on the compound’s reactivity with isothiocyanates led to the synthesis of new derivatives, highlighting its versatility in chemical transformations relevant to the development of new chemical entities (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).

Potential Biological Activity

- Anticancer Potential : A derivative, KYS05090, was shown to induce autophagy and apoptosis in cancer cells, suggesting the compound’s derivatives might have chemotherapeutic value (Rim et al., 2014).

- Antibacterial and Antifungal Activities : Some synthesized derivatives exhibited significant activity against bacterial and fungal strains, pointing towards the compound’s potential as a basis for developing new antimicrobial agents (El-Gaby, Hussein, Abu-Shanab, & Abdelraheim, 2003).

Fluorescent Sensors Development

- Europium(III) Complexes for pH Sensing : Derivatives have been incorporated into europium(III) complexes, forming fluorescent pH probes that can detect pH changes in biological systems, demonstrating the compound's application in creating tools for biological and chemical analysis (Zhang et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S2/c1-20(2)16-17-9-10-8-11(4-5-12(10)18-16)19-26(22,23)13-6-7-25-14(13)15(21)24-3/h6-7,9,11,19H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDAZMNPWCHOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

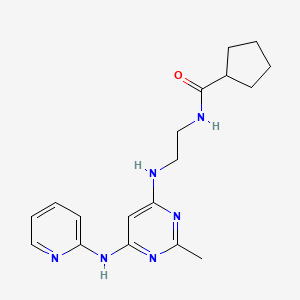

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2468566.png)

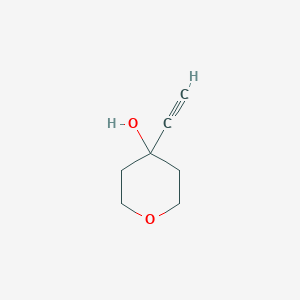

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2468571.png)

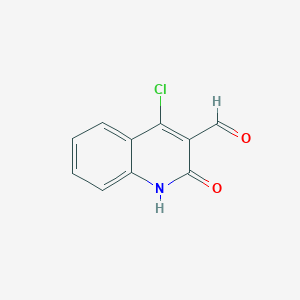

![2-(chloromethyl)-6-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2468576.png)

![2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2468577.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2468582.png)